2-(4-(N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide is a complex organic compound that features a thiophene ring, a pyrazine ring, and a sulfamoyl group
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra
Mode of Action
It’s known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development , suggesting that they might interact with certain proteins or enzymes in the bacteria to exert their effects.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound might also have anti-tubercular effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps, including the formation of the thiophene and pyrazine rings, followed by their functionalization and coupling. Common synthetic routes may involve:
Formation of Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of Pyrazine Ring: Pyrazine rings can be synthesized through various methods, including the condensation of 1,2-diamines with α-dicarbonyl compounds.
Coupling Reactions: The thiophene and pyrazine rings are then coupled using reagents such as palladium catalysts in Suzuki-Miyaura cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
2-(4-(N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as an anti-tubercular agent.
Biological Studies: The compound can be used to study the interactions of thiophene and pyrazine derivatives with biological targets.
Material Science: Thiophene derivatives are known for their applications in organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have therapeutic applications.
Pyrazine Derivatives: Compounds such as pyrazinamide, which is used as an anti-tubercular drug.
Uniqueness
What sets 2-(4-(N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide apart is its unique combination of a thiophene ring and a pyrazine ring, coupled with a sulfamoyl group. This unique structure may confer specific biological activities and chemical properties that are not present in other similar compounds.
Properties
IUPAC Name |
2-[4-[(3-thiophen-3-ylpyrazin-2-yl)methylsulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S2/c18-16(22)10-25-13-1-3-14(4-2-13)27(23,24)21-9-15-17(20-7-6-19-15)12-5-8-26-11-12/h1-8,11,21H,9-10H2,(H2,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPACGRMCZGDCDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.